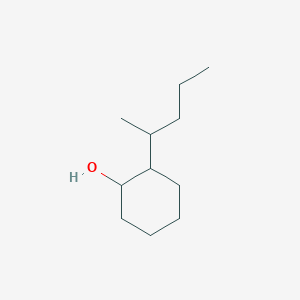

2-(Pentan-2-yl)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Pentan-2-yl)cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by a cyclohexane ring substituted with a hydroxyl group and a pentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-pentyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its efficiency and scalability. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process under mild conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

Oxidation: 2-(Pentan-2-yl)cyclohexanone.

Reduction: 2-(Pentan-2-yl)cyclohexane.

Substitution: 2-(Pentan-2-yl)cyclohexyl chloride.

Scientific Research Applications

2-(Pentan-2-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism by which 2-(Pentan-2-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Menthol: A similar compound with a cyclohexane ring and a hydroxyl group, widely used in medicinal and cosmetic products.

Cyclohexanol: Another related compound with a hydroxyl group attached to a cyclohexane ring.

Uniqueness

2-(Pentan-2-yl)cyclohexan-1-ol is unique due to the presence of the pentan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds

Biological Activity

2-(Pentan-2-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with a pentan-2-yl substituent and a hydroxyl group at the first position. Its molecular formula is C11H22O, and it has a molecular weight of 174.29 g/mol. The compound appears as a colorless to pale yellow liquid with a pleasant odor, which has led to interest in its applications across various fields, including pharmaceuticals and industrial chemistry.

Chemical Structure and Properties

The structural uniqueness of this compound arises from its combination of a cyclohexane ring and a branched alkyl substituent. This configuration influences its chemical reactivity, physical properties, and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H22O |

| Molecular Weight | 174.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pleasant |

Biological Activity

Research into the biological activity of this compound remains limited but suggests potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory and antioxidant effects. The presence of the hydroxyl group may facilitate interactions with biological macromolecules, influencing their activity through hydrogen bonding and hydrophobic interactions.

Potential Therapeutic Properties

Preliminary studies indicate that this compound could exhibit:

- Anti-inflammatory effects : Similar compounds have demonstrated the ability to reduce inflammation markers.

- Antioxidant properties : The compound may help in scavenging free radicals, thereby protecting cells from oxidative stress.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activity of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Hexan-3-yl)cyclohexan-1-ol | C12H24O | Longer alkyl chain; potentially different solubility |

| 2-(Butan-2-yl)cyclohexan-1-ol | C10H20O | Shorter alkyl chain; may exhibit different physical properties |

| 3-(Pentan-3-yl)cyclopentanol | C11H22O | Different ring structure; affects reactivity and stability |

This table highlights how variations in structure can lead to differences in biological activity, suggesting that the unique features of this compound may confer specific therapeutic benefits.

Case Studies and Research Findings

While direct studies on this compound are scarce, research on similar compounds provides a framework for understanding its potential biological effects. For instance, studies have shown that compounds with hydroxyl groups often engage in significant interactions with proteins and enzymes, modulating their functions. Such interactions could be further explored for this compound to assess its implications for biological systems.

Example Study

One relevant study focused on the anti-inflammatory properties of related cyclohexanol derivatives. It was found that these compounds could significantly inhibit pro-inflammatory cytokines in vitro, suggesting similar potential for this compound.

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-pentan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C11H22O/c1-3-6-9(2)10-7-4-5-8-11(10)12/h9-12H,3-8H2,1-2H3 |

InChI Key |

NLIFROVKFQWPTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1CCCCC1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.